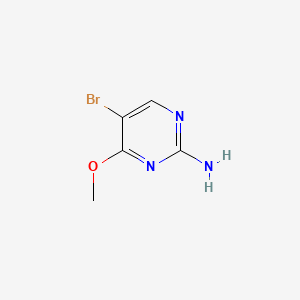

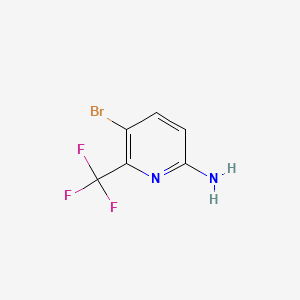

5-Bromo-6-(trifluoromethyl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Bromo-6-(trifluoromethyl)pyridin-2-amine” is a chemical compound that is a key intermediate in the synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .

Synthesis Analysis

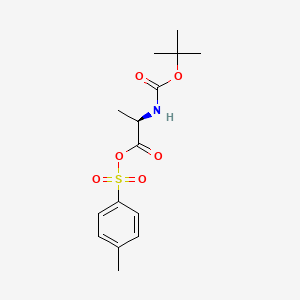

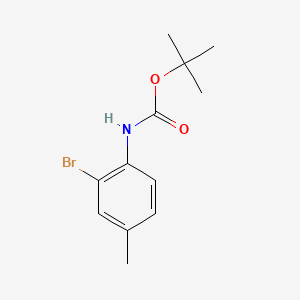

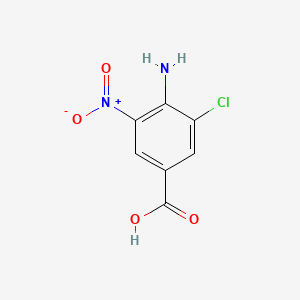

The manufacturing process of this compound involves a scalable second-generation route that includes deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .Molecular Structure Analysis

The molecular formula of “this compound” is C6H4BrF3N2 . It is a densely functionalized heterocycle .Chemical Reactions Analysis

The compound is used as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . The synthesis involves a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .科学的研究の応用

Spectroscopic Characterization and Theoretical Studies

One study focused on the spectroscopic characterization of a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The research also employed density functional theory (DFT) to optimize the geometric structure and assess vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. This compound's interaction with pBR322 plasmid DNA and its antimicrobial activities were explored, showcasing its potential in biochemistry and pharmacology (Vural & Kara, 2017).

Novel Pyridine Derivatives Synthesis

Another significant application is in organic synthesis , particularly in creating novel pyridine derivatives via the Suzuki cross-coupling reaction. This method synthesized a series of pyridine derivatives, revealing potential applications as chiral dopants for liquid crystals and investigating their anti-thrombolytic, biofilm inhibition, and hemolytic activities, indicating their utility in developing new pharmaceuticals (Ahmad et al., 2017).

Anticancer Activity

Research into anticancer agents has also been a significant area of application. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for anticancer activity against several cancer cell lines. Some compounds exhibited promising bioactivity at micro molar concentration, highlighting the potential for developing new anticancer drugs (Chavva et al., 2013).

Catalysis and Ligand Development

In the field of catalysis , studies have shown the utility of related bromo- and trifluoromethyl-substituted pyridines in selective amination processes catalyzed by palladium complexes. This research emphasizes the compounds' roles in synthesizing amino-substituted pyridines, which are valuable intermediates in pharmaceutical chemistry (Ji, Li, & Bunnelle, 2003).

Material Science and Green Chemistry

Furthermore, the synthesis of highly functionalized pyrroles from the heterocyclization reaction of related compounds with amines was explored. This approach offers a simple, environmentally friendly method for synthesizing compounds with potential applications in material science (Aquino et al., 2015).

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of bis(pyridin-2-yl)amine-based ligands, which have been shown to possess luminescent properties and cytotoxic activity .

Pharmacokinetics

The compound’s molecular weight (241009) and its chemical structure suggest that it may have good bioavailability .

Result of Action

Similar compounds with a -cf3 group have been shown to improve drug potency toward reverse transcriptase enzyme inhibition .

将来の方向性

特性

IUPAC Name |

5-bromo-6-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDAEASRGBLZCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672025 |

Source

|

| Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

882500-21-2 |

Source

|

| Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)